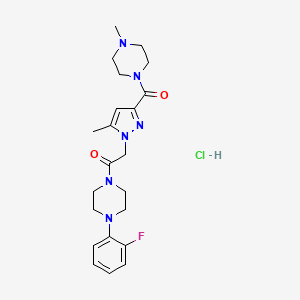
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H30ClFN6O2 and its molecular weight is 464.97. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective Activities
- A study designed and synthesized new edaravone derivatives, including compounds similar to the one , with benzylpiperazine moieties. These compounds showed significant neuroprotective activities both in vitro and in vivo. They protected against cell damage caused by H2O2 and reduced mortality in mice subjected to acute cerebral ischemia (Gao et al., 2022).
Electrochemical Synthesis
- Research on the electrochemical oxidation of related compounds in the presence of arylsulfinic acids led to the development of an environmentally friendly, reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives (Nematollahi & Amani, 2011).
Antitumor Activity
- A series of novel 3-phenylpiperazinyl-1-trans-propenes, similar in structure to the compound , were synthesized and evaluated for cytotoxic activity against various tumor cell lines. Some of these compounds exhibited potent antitumor activity in vitro and in vivo, highlighting their potential as anticancer agents (Naito et al., 2005).
Dopamine Receptor Partial Agonists
- Research on 1,4-disubstituted aromatic piperazines, which include similar structures, led to the discovery of high-affinity dopamine receptor partial agonists. These compounds displayed G protein-biased activities, suggesting potential therapeutic applications in treating conditions like schizophrenia (Möller et al., 2017).
X-ray Structure Characterisation
- The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety were performed, which are structurally related to the compound . These studies are crucial for understanding the molecular structure and potential interactions of such compounds (Lv et al., 2013).
Carbonic Anhydrase Inhibitors
- Some new mono Mannich bases with piperazines were synthesized and evaluated for their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase isoenzymes. This research underscores the potential of such compounds in cancer therapy and enzyme inhibition (Tuğrak et al., 2019).
Propriétés
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6O2.ClH/c1-17-15-19(22(31)28-9-7-25(2)8-10-28)24-29(17)16-21(30)27-13-11-26(12-14-27)20-6-4-3-5-18(20)23;/h3-6,15H,7-14,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIHUXOJYLJLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)N4CCN(CC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)ethanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

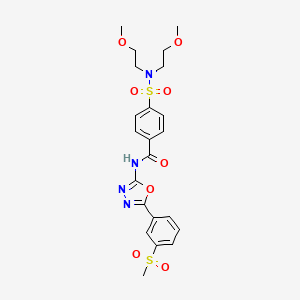

![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)
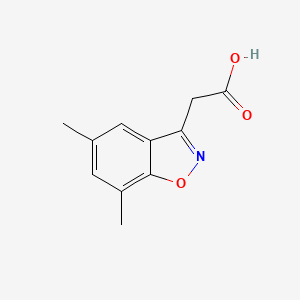
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)

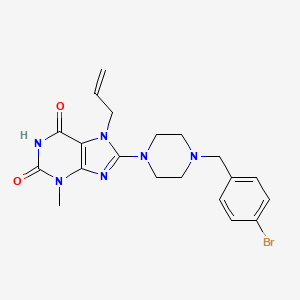
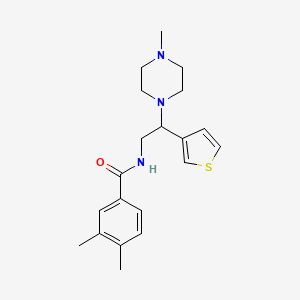
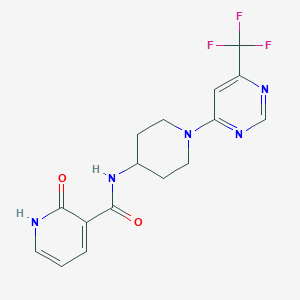
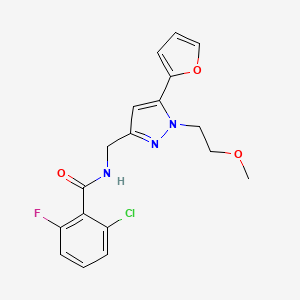
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2752025.png)